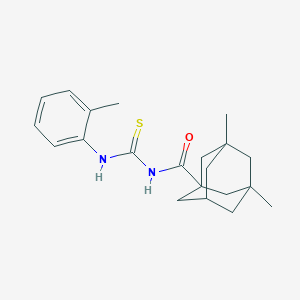

3-(3,5-dimethyladamantane-1-carbonyl)-1-(2-methylphenyl)thiourea

Description

3-(3,5-Dimethyladamantane-1-carbonyl)-1-(2-methylphenyl)thiourea is a thiourea derivative characterized by a rigid adamantane backbone substituted with methyl groups at the 3- and 5-positions, linked via a carbonyl group to a thiourea moiety bearing a 2-methylphenyl substituent. The adamantane group confers high lipophilicity and structural rigidity, which may enhance membrane permeability and metabolic stability compared to simpler aromatic or aliphatic thioureas.

Properties

IUPAC Name |

3,5-dimethyl-N-[(2-methylphenyl)carbamothioyl]adamantane-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2OS/c1-14-6-4-5-7-16(14)22-18(25)23-17(24)21-10-15-8-19(2,12-21)11-20(3,9-15)13-21/h4-7,15H,8-13H2,1-3H3,(H2,22,23,24,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZYIKJFOERHOFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=S)NC(=O)C23CC4CC(C2)(CC(C4)(C3)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyladamantane-1-carbonyl)-1-(2-methylphenyl)thiourea typically involves the reaction of 3,5-dimethyladamantane-1-carbonyl chloride with 2-methylphenylthiourea. The reaction is usually carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thiourea moiety can undergo oxidation to form sulfonyl derivatives.

Reduction: Reduction of the carbonyl group can lead to the formation of corresponding alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiourea nitrogen.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or peracids.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Conditions typically involve nucleophiles like amines or alcohols under basic or acidic conditions.

Major Products

Oxidation: Sulfonyl derivatives.

Reduction: Alcohols.

Substitution: Various substituted thioureas.

Scientific Research Applications

Medicinal Applications

Material Science Applications

-

Polymer Chemistry :

- Thioureas are often used as additives in polymer formulations to enhance thermal stability and mechanical properties. The incorporation of adamantane moieties can improve the performance characteristics of polymers .

- Research indicates that incorporating thiourea derivatives into polymer matrices can enhance their resistance to thermal degradation.

- Nanotechnology :

Case Study 1: Anticancer Efficacy

A study investigated the cytotoxic effects of various thiourea derivatives on human cancer cell lines. The results indicated that compounds similar to 3-(3,5-dimethyladamantane-1-carbonyl)-1-(2-methylphenyl)thiourea exhibited significant inhibition of cell growth, suggesting a potential role in developing new anticancer agents .

Case Study 2: Neuroprotection

Research on adamantane derivatives has demonstrated their ability to protect neurons from excitotoxic damage. This study highlights the importance of structural modifications in enhancing neuroprotective effects, paving the way for further exploration of thiourea derivatives like the compound .

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyladamantane-1-carbonyl)-1-(2-methylphenyl)thiourea would depend on its specific application. In medicinal chemistry, it might act by inhibiting specific enzymes or receptors. The adamantane core could interact with hydrophobic pockets in proteins, while the thiourea moiety might form hydrogen bonds with active site residues.

Comparison with Similar Compounds

Comparison with Structurally Similar Thiourea Derivatives

Thiourea derivatives are widely studied for their diverse biological and chemical properties. Below, we compare 3-(3,5-dimethyladamantane-1-carbonyl)-1-(2-methylphenyl)thiourea with two analogous compounds from the Kanto Reagents catalog () and discuss key structural and functional differences.

Structural and Functional Analysis

Table 1: Comparative Overview of Thiourea Derivatives

*Estimated formula based on structural analysis.

Key Differences and Implications

Backbone Rigidity vs. In contrast, the cyclohexyl group in the Kanto compounds introduces conformational flexibility, enabling adaptive interactions with targets .

Substituent Effects: The perfluorophenyl group in the Kanto compounds is highly electronegative, favoring interactions with electron-rich regions in biological targets. The 2-methylphenyl group in the target compound offers moderate hydrophobicity without significant electronic effects. The dimethylamino group in the Kanto derivatives may facilitate hydrogen bonding or protonation-dependent solubility, whereas the adamantane carbonyl group in the target compound is less likely to participate in polar interactions .

Stereochemistry: The enantiomeric Kanto compounds highlight the role of stereochemistry in biological activity.

Analytical Techniques for Characterization

- X-ray Crystallography : Structural confirmation of the adamantane group’s conformation could utilize SHELX-based refinement and ORTEP-3 for visualization .

- NMR Spectroscopy : The adamantane protons would produce distinct upfield signals compared to cyclohexyl or aromatic protons, as seen in analogous studies ().

Research Findings and Hypotheses

- Adamantane Derivatives: Adamantane-containing compounds (e.g., antiviral drugs like rimantadine) are known for their stability and bioavailability. The target compound’s adamantane core may similarly enhance pharmacokinetic properties .

- Thiourea Bioactivity : Thioureas often exhibit enzyme-inhibitory activity. The perfluorophenyl derivatives in are likely optimized for high-affinity binding, while the target compound’s adamantane group may favor prolonged target engagement due to slow dissociation rates.

Biological Activity

3-(3,5-Dimethyladamantane-1-carbonyl)-1-(2-methylphenyl)thiourea is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action, drawing from various research studies and findings.

Synthesis

The synthesis of this compound typically involves the reaction of 3,5-dimethyladamantane-1-carbonyl chloride with 2-methylphenylthiourea. The reaction conditions generally require an inert atmosphere to prevent moisture interference, and the product is purified through recrystallization or chromatography.

Biological Activity

The biological activity of thiourea derivatives, including this compound, has been extensively studied. Thioureas are known for their diverse pharmacological properties, including:

- Anticancer Activity : Many thiourea derivatives exhibit cytotoxic effects against various cancer cell lines. For example, studies have shown that some thioureas can inhibit cancer cell proliferation with IC50 values ranging from 7 to 20 µM .

- Antimicrobial Activity : Thioureas have demonstrated effectiveness against several bacterial strains. For instance, compounds similar to thiourea have been reported to inhibit Staphylococcus epidermidis and Micrococcus luteus with minimum inhibitory concentrations (MIC) as low as 1.47 µM .

- Antitubercular and Anticonvulsant Activities : Some derivatives have shown promising results in inhibiting the growth of tuberculosis bacteria and demonstrating anticonvulsant properties in animal models .

The mechanism of action for thiourea compounds often involves interaction with biological targets through covalent modifications or non-covalent interactions. The carbonyl group in the compound can react with nucleophiles, leading to the formation of various active derivatives that may interact with enzymes or receptors involved in disease pathways.

Case Study 1: Anticancer Evaluation

A study evaluated a series of thiourea derivatives for their anticancer activity against human leukemia cell lines. The results indicated that certain compounds exhibited significant cytotoxicity with IC50 values as low as 1.50 µM, suggesting a strong potential for therapeutic applications in oncology .

Case Study 2: Antimicrobial Properties

Research on the antimicrobial effects of thioureas included testing against various bacterial strains. One notable finding was that a derivative inhibited the growth of Staphylococcus epidermidis ATCC 12228 at an MIC of 1.47 µM, highlighting its potential as an antimicrobial agent .

Data Table: Biological Activities of Thiourea Derivatives

Q & A

Q. What are the standard synthetic protocols for this thiourea derivative, and how are reaction conditions optimized?

The synthesis involves copolymerization techniques, where parameters like monomer ratios (e.g., CMDA:DMDAAC), initiator concentrations (e.g., ammonium persulfate), and solvent systems (e.g., pyridine) are critical. For example, refluxing in pyridine followed by neutralization and recrystallization from ethanol-DMF mixtures (3:1) is a common purification step. Optimization includes iterative adjustments to stoichiometry and temperature to maximize yield and purity .

Q. What purification techniques are recommended post-synthesis?

Purification typically involves neutralization with dilute hydrochloric acid, followed by recrystallization using solvent mixtures like ethanol and dimethylformamide. This effectively isolates the product while removing unreacted precursors and byproducts .

Q. How can structural integrity be confirmed after synthesis?

Standard spectroscopic methods include H/C NMR for functional group analysis, mass spectrometry (MS) for molecular weight confirmation, and IR spectroscopy to identify carbonyl and thiourea moieties. Chromatographic techniques (HPLC) ensure purity before further experimentation .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize synthesis under continuous-flow conditions?

DoE methodologies systematically vary parameters (e.g., residence time, temperature, reagent ratios) to model reaction outcomes. For instance, central composite design improved yield in flow-based syntheses by 20–30% by statistically identifying optimal conditions. This approach is critical for scaling reactions reproducibly .

Q. What catalytic strategies enhance synthetic efficiency for adamantane-derived thioureas?

Heterogeneous catalysis (e.g., immobilized metals) and organocatalysis improve selectivity and reduce energy demands. For example, flow reactors with recyclable catalysts align with green chemistry principles, minimizing waste and enabling safer processes .

Q. How do solvent polarity and initiator concentration affect copolymerization outcomes?

Higher initiator concentrations (e.g., ammonium persulfate) accelerate polymerization but may reduce control over molecular weight. Polar solvents like pyridine enhance monomer solubility but require careful temperature modulation to avoid side reactions. Systematic parameter screening is essential to balance reactivity and product stability .

Q. How can green chemistry principles be integrated into large-scale synthesis?

Continuous-flow systems reduce solvent use and energy consumption, while biodegradable solvents (e.g., ethanol-water mixtures) and recyclable catalysts lower environmental impact. These methods align with atom economy and reduced E-factor metrics, as emphasized in advanced synthetic workflows .

Data Contradiction & Validation

Q. How should researchers resolve discrepancies in reported bioactivity or physicochemical properties?

Contradictions often stem from variations in synthetic conditions (e.g., CMDA:DMDAAC ratios) or characterization protocols. Cross-validation using standardized analytical methods (e.g., HPLC for purity, DSC for thermal stability) and replication under controlled parameters (temperature, solvent) are critical to reconcile data .

Q. What statistical tools are effective for analyzing reaction yield variability?

Multivariate analysis (e.g., ANOVA) and response surface methodology (RSM) help identify significant factors affecting yield. For example, RSM models in flow chemistry have quantified interactions between flow rate and temperature, enabling predictive optimization .

Methodological Recommendations

- Synthetic Optimization : Prioritize DoE over one-variable-at-a-time (OVAT) approaches for multifactorial efficiency gains .

- Catalysis : Explore immobilized catalysts for easier recovery and reuse, reducing costs in multistep syntheses .

- Data Integrity : Use triplicate runs and internal standards (e.g., deuterated solvents in NMR) to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.